4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS : Parent ion observed at m/z 292.78 [M+H]⁺.
- Fragmentation :
Computational Chemistry Insights: DFT-Based Molecular Orbital Configurations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:
Key observations :
- The sulfonamide group acts as a strong electron-withdrawing moiety.
- The pyrrolidine nitrogen participates in weak hydrogen bonding, as evidenced by reduced charge density compared to primary amines.
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-5-3-10(4-6-11)16-8-9-2-1-7-13-9;/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSDSLVBCZDWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonamide with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride is being explored for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and compounds with similar structures have been utilized in the development of drugs targeting various diseases, including:
- Antimicrobial Agents : Sulfonamides are traditionally used as antibiotics. This compound's structure suggests it may exhibit similar properties, making it a candidate for further pharmacological studies.
- Anticancer Research : Preliminary studies indicate that sulfonamide derivatives can inhibit tumor growth and may be effective against certain cancer cell lines .
Biochemical Studies
The compound's ability to interact with specific biological targets makes it valuable in biochemical research:
- Enzyme Inhibition Studies : Its structure allows for the investigation of enzyme inhibition mechanisms, particularly those related to metabolic pathways.
- Receptor Interaction Studies : The compound may serve as a ligand to study receptor-ligand interactions, contributing to the understanding of cellular signaling pathways.
Pharmaceutical Development
In drug formulation and development, this compound can be utilized as:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Bioactivity :
- The target compound lacks direct COX-2 inhibition data, but structurally similar sulfonamides (e.g., 1c ) show moderate activity (47.1% inhibition at 20 μM), though less potent than celecoxib (80.1% at 1 μM) .
- Pyrrolidine derivatives generally exhibit improved solubility compared to hydrazones (e.g., 8 ) or pyrazole-containing analogues (e.g., 18 ) .
Synthetic Efficiency :
- The target compound’s synthesis achieves 100% yield in a key step (HCl salt formation), contrasting with lower yields (49–95%) for hydrazones and pyrazole derivatives .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility, critical for drug delivery .
- Thermal Stability : Hydrazones (e.g., 17 ) show high melting points (227–228°C), suggesting robust crystalline structures .
Research Implications and Gaps
- Target Compound : Further studies are needed to evaluate its enzyme inhibition profile (e.g., COX-2, carbonic anhydrase) and cytotoxicity.
- Structural Optimization: Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) may enhance bioactivity, as seen in nitro-substituted hydrazones (17) .
- Synthetic Scalability : The high yield of the target compound’s hydrochloride salt supports industrial viability .
Biological Activity
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride, also known by its chemical identifier 1803591-06-1, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine moiety linked to a benzene sulfonamide, which may confer unique pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C11H17ClN2O3S
- Molecular Weight : 292.78 g/mol
- IUPAC Name : this compound
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are key enzymes in maintaining acid-base balance and are implicated in several diseases, including glaucoma and cancer.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that compounds similar to this sulfonamide derivative exhibit significant inhibitory effects on human carbonic anhydrases (hCAII, hCAIX, and hCAXII). For instance, compounds designed from similar scaffolds have shown IC50 values in the low micromolar range against these isoforms, indicating a strong potential for therapeutic applications.
| Compound | Target Isoform | IC50 (μM) |
|---|---|---|
| 4k | hCAII | 0.24 |
| 4j | hCAIX | 0.15 |
| 4g | hCAXII | 0.12 |
These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific isoforms of carbonic anhydrases.
Study on Sulfonamide Derivatives
A comprehensive study published in PubChem evaluated various benzene sulfonamide derivatives for their biological activity against carbonic anhydrases. The results indicated that modifications to the benzene ring and the introduction of different substituents could significantly alter the inhibitory potency of these compounds.
For example, the introduction of a pyrrolidine group was found to enhance binding affinity due to favorable interactions within the active site of the enzyme. This study emphasizes the importance of structural optimization in developing effective inhibitors.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in vitro, but further studies are necessary to establish its safety in vivo.
Q & A
Basic: What are the common synthetic routes for 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride?
The synthesis typically involves functionalizing a benzene-sulfonamide core with pyrrolidine-derived substituents. A general approach includes:
- Sulfonylation : Reacting benzene derivatives (e.g., phenol) with sulfonyl chlorides to introduce the sulfonamide group .
- Etherification : Introducing the pyrrolidin-2-ylmethoxy moiety via nucleophilic substitution or Mitsunobu reaction, using pyrrolidine alcohols and activating agents .
- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in solvents like dioxane, followed by azeotropic drying to isolate the hydrochloride salt .
Key steps require monitoring reaction progress via TLC or LCMS and optimizing stoichiometry to avoid side products.
Basic: How is the structural identity of this compound confirmed in academic research?
Structural elucidation combines:
- Spectroscopic Methods :
- LCMS : To confirm molecular weight (e.g., m/z 727 [M+H]+ observed in related sulfonamide-pyrrolidine compounds) .
- NMR : H and C NMR to verify pyrrolidine methoxy linkage and sulfonamide group positioning .
- Chromatographic Purity : HPLC with mobile phases like MeCN/water (0.1% formic acid) ensures >95% purity, critical for biological assays .
Basic: What is the hypothesized mechanism of action for sulfonamide derivatives like this compound?
Sulfonamides often act as competitive inhibitors of bacterial dihydrofolate synthase , disrupting folate synthesis . For pyrrolidine-containing variants, additional interactions (e.g., hydrogen bonding via the pyrrolidine oxygen) may enhance binding affinity to target enzymes . In vitro assays measuring IC against recombinant enzymes (e.g., DHPS) are recommended to validate mechanism .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies may arise from:
- Enantiomeric Impurities : The pyrrolidine moiety’s stereochemistry (e.g., (S)- vs. (R)-configurations) significantly impacts activity. Use chiral HPLC or SFC to separate enantiomers and test individually .
- Solubility Variability : Hydrochloride salts may exhibit pH-dependent solubility. Standardize buffer conditions (e.g., pH 4.6 sodium acetate/1-octanesulfonate) for assays .
- Off-Target Effects : Perform counter-screens against related enzymes (e.g., human DHFR) to rule out nonspecific inhibition .
Advanced: What strategies optimize the yield of the pyrrolidine-methoxy linkage during synthesis?
- Activating Agents : Use Mitsunobu conditions (DIAD, PPh) for stereospecific ether formation between alcohols and phenol derivatives .
- Protection/Deprotection : Temporarily protect pyrrolidine amines with Boc groups to prevent side reactions, followed by HCl-mediated deprotection .
- Reaction Monitoring : Track intermediates via LCMS (e.g., [M+H]+ peaks) to identify incomplete reactions early .
Advanced: How should researchers design stability studies for this hydrochloride salt?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- Analytical Focus : Use HPLC-MS to characterize degradation pathways (e.g., hydrolysis of sulfonamide or pyrrolidine groups) .
- Storage Recommendations : Data from related sulfonamides suggest lyophilized storage at -20°C in amber vials to minimize decomposition .
Advanced: What computational methods predict the binding mode of this compound to enzymatic targets?
- Docking Studies : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., DHPS PDB: 1AJ7) to model interactions between the sulfonamide group and active-site residues .
- DFT Calculations : Assess electronic effects (e.g., exact exchange functionals like B3LYP) to optimize the molecule’s electrostatic potential for target binding .
Advanced: How can enantiomeric excess (ee) be quantified for chiral pyrrolidine derivatives?
- Chiral Chromatography : Employ columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Measure CD signals at 220–250 nm to correlate optical activity with ee .
- NMR with Chiral Shift Reagents : Use Eu(hfc) to induce splitting of enantiomer signals in H NMR .
Advanced: What in vitro models are appropriate for evaluating this compound’s antibacterial efficacy?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in cation-adjusted Mueller-Hinton broth .
- Time-Kill Assays : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
- Biofilm Eradication : Use crystal violet staining on P. aeruginosa biofilms to assess penetration efficacy .
Advanced: How do researchers address low solubility of this hydrochloride salt in aqueous buffers?
- Co-Solvent Systems : Incorporate DMSO (≤5%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without toxicity .
- pH Adjustment : Prepare stock solutions in slightly acidic buffers (pH 3–4) to protonate the pyrrolidine amine and improve dissolution .
- Nanoformulation : Encapsulate in PLGA nanoparticles to increase bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
